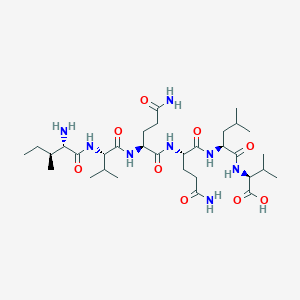

L-Isoleucyl-L-valyl-L-glutaminyl-L-glutaminyl-L-leucyl-L-valine

Description

Properties

CAS No. |

663219-60-1 |

|---|---|

Molecular Formula |

C32H58N8O9 |

Molecular Weight |

698.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C32H58N8O9/c1-9-18(8)24(35)30(46)39-25(16(4)5)31(47)37-20(11-13-23(34)42)27(43)36-19(10-12-22(33)41)28(44)38-21(14-15(2)3)29(45)40-26(17(6)7)32(48)49/h15-21,24-26H,9-14,35H2,1-8H3,(H2,33,41)(H2,34,42)(H,36,43)(H,37,47)(H,38,44)(H,39,46)(H,40,45)(H,48,49)/t18-,19-,20-,21-,24-,25-,26-/m0/s1 |

InChI Key |

PKPYASPLLIUMMS-FZPUJETFSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Major Synthetic Approaches

The preparation of L-Isoleucyl-L-valyl-L-glutaminyl-L-glutaminyl-L-leucyl-L-valine can be accomplished through several synthetic strategies, with solid-phase peptide synthesis and solution-phase peptide synthesis being the predominant methods.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis represents the most widely employed method for the preparation of this compound due to its efficiency and versatility. This approach involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble solid support.

Resin Selection and Loading

The synthesis begins with the attachment of the C-terminal amino acid (L-valine) to a suitable resin. Common resins include:

| Resin Type | Structure | Loading Capacity (mmol/g) | Advantages |

|---|---|---|---|

| Wang Resin | Polystyrene with 4-hydroxybenzyl alcohol linker | 0.5-1.2 | Good for C-terminal carboxyl peptides |

| Rink Amide Resin | Polystyrene with Rink amide linker | 0.4-0.8 | Yields C-terminal amide peptides |

| 2-Chlorotrityl Chloride Resin | Polystyrene with 2-chlorotrityl chloride linker | 0.8-1.6 | Minimizes racemization, mild cleavage conditions |

For this compound with a free C-terminal carboxyl group, Wang resin is typically employed. The loading of the first amino acid (L-valine) is achieved using its fluorenylmethyloxycarbonyl (Fmoc) protected derivative in the presence of a coupling agent and base.

Protection Strategy

Two main protection strategies are used in SPPS:

Fmoc/tert-butyl (Fmoc/tBu) strategy:

- Temporary Nα protection: Fmoc group (removable with piperidine)

- Permanent side-chain protection: tert-butyl-based groups (removable with trifluoroacetic acid)

tert-butyloxycarbonyl/benzyl (Boc/Bzl) strategy:

- Temporary Nα protection: Boc group (removable with trifluoroacetic acid)

- Permanent side-chain protection: Benzyl-based groups (removable with hydrogen fluoride)

For the synthesis of this compound, the Fmoc/tBu strategy is preferred due to its milder deprotection conditions and avoidance of hazardous hydrogen fluoride.

Coupling Procedure

The coupling of each amino acid involves a deprotection-coupling cycle:

- Deprotection of the Nα-Fmoc group using 20-30% piperidine in N,N-dimethylformamide (DMF)

- Washing steps to remove excess reagents

- Coupling of the next Fmoc-protected amino acid using coupling reagents

The coupling reagents commonly employed include:

| Coupling Reagent | Structure | Advantages | Disadvantages |

|---|---|---|---|

| HBTU/HOBT | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate/1-Hydroxybenzotriazole | High coupling efficiency, reduced racemization | May cause guanidination of amino groups |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Excellent coupling efficiency, minimal racemization | Higher cost |

| DIC/HOBT | N,N'-Diisopropylcarbodiimide/1-Hydroxybenzotriazole | Cost-effective, good for difficult couplings | Moderate coupling efficiency |

A typical coupling reaction for this compound would proceed as follows:

- Deprotection of resin-bound valine using 20% piperidine in DMF (2 × 10 minutes)

- Washing with DMF (5 × 1 minute)

- Coupling with Fmoc-L-leucine (3 equivalents), HBTU (3 equivalents), HOBT (3 equivalents), and N,N-diisopropylethylamine (DIPEA, 6 equivalents) in DMF for 1-2 hours

- Washing with DMF (5 × 1 minute)

- Repeating steps 1-4 for each subsequent amino acid (Fmoc-L-glutamine(Trt), Fmoc-L-glutamine(Trt), Fmoc-L-valine, and Fmoc-L-isoleucine)

Cleavage and Deprotection

After the assembly of the complete peptide sequence, the final steps involve:

- Removal of the N-terminal Fmoc group

- Cleavage of the peptide from the resin and simultaneous removal of side-chain protecting groups

A typical cleavage cocktail contains:

- Trifluoroacetic acid (TFA): 90-95%

- Water: 2.5%

- Triisopropylsilane (TIPS): 2.5%

- 1,2-Ethanedithiol (EDT): 2.5% (as a scavenger for cations generated during cleavage)

The cleavage reaction is usually performed for 2-3 hours at room temperature.

Solution-Phase Peptide Synthesis

Solution-phase synthesis represents a more traditional approach to preparing this compound. This method involves synthesizing smaller peptide fragments in solution and then coupling them together to form the final product.

Fragment Condensation Strategy

For the synthesis of this compound, a convergent approach using fragment condensation is often employed. The peptide can be divided into two fragments:

- L-Isoleucyl-L-valyl-L-glutamine fragment

- L-Glutaminyl-L-leucyl-L-valine fragment

The synthesis proceeds as follows:

Synthesis of Fragment 1:

- Coupling of protected L-isoleucine with protected L-valine

- Deprotection of the C-terminus

- Coupling with protected L-glutamine

- Selective deprotection of the C-terminus

Synthesis of Fragment 2:

- Coupling of protected L-glutamine with protected L-leucine

- Deprotection of the C-terminus

- Coupling with protected L-valine

- Selective deprotection of the N-terminus

Final Coupling:

- Coupling of Fragment 1 and Fragment 2

- Complete deprotection of all protecting groups

Protection Strategy

In solution-phase synthesis, various protection strategies can be employed:

| Amino Acid | N-terminal Protection | Side-chain Protection | C-terminal Protection |

|---|---|---|---|

| L-Isoleucine | Boc or Z | None | Ester (methyl, ethyl, or benzyl) |

| L-Valine | Boc or Z | None | Ester (methyl, ethyl, or benzyl) |

| L-Glutamine | Boc or Z | Xan or Trt | Ester (methyl, ethyl, or benzyl) |

| L-Leucine | Boc or Z | None | Ester (methyl, ethyl, or benzyl) |

Where:

- Boc: tert-butyloxycarbonyl

- Z: benzyloxycarbonyl

- Xan: xanthyl

- Trt: trityl

Coupling Methods

Solution-phase coupling typically employs carbodiimide-based coupling reagents with additives to minimize racemization:

| Coupling Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Carbodiimide | DCC, HOBT | DCM, 0°C to RT, 4-6 h | 70-85 |

| Mixed Anhydride | Isobutyl chloroformate, NMM | THF, -15°C, 2-4 h | 65-80 |

| Active Ester | p-Nitrophenyl ester | DMF, RT, 12-24 h | 60-75 |

| Azide Coupling | Hydrazine, NaNO2 | DMF, -5°C to RT, 24-48 h | 50-70 |

For example, the coupling of Boc-L-isoleucine with L-valine methyl ester can be performed using DCC and HOBT in dichloromethane at 0°C for 4 hours, followed by warming to room temperature for an additional 2 hours.

Purification

After each coupling step, purification is typically performed using:

- Extraction (acid/base extractions)

- Crystallization or precipitation

- Column chromatography (silica gel or reverse-phase)

This represents a significant disadvantage compared to solid-phase synthesis, where purification is simplified by filtration and washing steps.

Enzymatic Synthesis Approaches

Enzymatic methods offer a complementary approach to chemical synthesis, providing high stereoselectivity and potentially milder reaction conditions.

Protease-Catalyzed Synthesis

Proteases can be used in reverse to catalyze peptide bond formation. This approach is particularly useful for difficult couplings that may be prone to racemization in chemical synthesis.

The synthesis of this compound using proteases might involve:

- Selection of appropriate proteases (e.g., subtilisin, papain, or thermolysin)

- Use of amino acid esters as acyl donors

- Control of reaction conditions (pH, temperature, and organic co-solvents) to favor synthesis over hydrolysis

For example, a dipeptide fragment like L-glutaminyl-L-leucine might be synthesized using thermolysin-catalyzed coupling of Z-L-glutamine with L-leucine methyl ester in a water-organic solvent mixture at pH 7.0.

ATP-Dependent Enzymatic Synthesis

Another enzymatic approach involves ATP-dependent ligases, which can form peptide bonds with high specificity. This method mimics the natural process of protein biosynthesis.

A study involving similar branched-chain amino acids demonstrated that certain non-ribosomal peptide synthetases can catalyze the formation of peptide bonds between valine, leucine, and isoleucine residues with high efficiency.

Advanced Synthetic Methods

Recent advances in peptide chemistry have introduced novel methods that can be applied to the synthesis of this compound.

Microwave-Assisted Peptide Synthesis

Microwave irradiation can significantly accelerate peptide coupling reactions in both solid-phase and solution-phase synthesis. For the preparation of this compound, microwave-assisted protocols typically involve:

- Shorter reaction times (2-10 minutes versus 1-2 hours for conventional coupling)

- Reduced side reactions and racemization

- Higher coupling yields

A typical microwave-assisted coupling protocol might employ:

- Fmoc-protected amino acid (3 equivalents)

- HBTU or HATU (3 equivalents)

- DIPEA (6 equivalents)

- Microwave irradiation (75°C, 5 minutes)

Flow Chemistry

Continuous flow chemistry represents an emerging approach for peptide synthesis that offers advantages in terms of scalability and process control. The synthesis of this compound using flow chemistry would involve:

- Continuous flow reactors with immobilized amino acids or peptide fragments

- Sequential injection of reagents and washing solutions

- In-line monitoring and purification

This approach is particularly suitable for large-scale production of peptides with consistent quality.

Purification and Characterization

The purification and characterization of synthesized this compound are critical steps to ensure the identity, purity, and structural integrity of the final product.

Purification Techniques

Multiple purification methods are typically employed:

| Technique | Principle | Resolution | Scale |

|---|---|---|---|

| Preparative HPLC | Reverse-phase chromatography | High | Small to medium |

| Flash Chromatography | Silica gel chromatography | Moderate | Medium |

| Ion-Exchange Chromatography | Charge-based separation | High | Medium to large |

| Crystallization | Solubility differences | Moderate | Medium to large |

| Gel Filtration | Size exclusion | Low to moderate | Medium to large |

For this compound, a typical purification protocol might involve:

- Initial purification by preparative reverse-phase HPLC using a C18 column

- Mobile phase: gradient of acetonitrile/water containing 0.1% trifluoroacetic acid

- Flow rate: 10-20 mL/min

- Detection: UV absorbance at 220 nm and 254 nm

- Collection of fractions containing the desired peptide

- Lyophilization to obtain the pure peptide as a trifluoroacetate salt

Characterization Methods

Comprehensive characterization of this compound involves multiple analytical techniques:

| Technique | Information Obtained | Sensitivity |

|---|---|---|

| Mass Spectrometry (MS) | Molecular weight, sequence | High |

| Nuclear Magnetic Resonance (NMR) | Structure, configuration | Moderate |

| Amino Acid Analysis | Composition | High |

| Circular Dichroism (CD) | Secondary structure | Moderate |

| HPLC | Purity | High |

Mass Spectrometry

MS analysis typically reveals the molecular ion peak [M+H]+ at m/z 686.8, corresponding to the protonated molecular weight of this compound. Additional fragmentation patterns can confirm the peptide sequence through b and y ion series.

NMR Spectroscopy

1H NMR and 13C NMR spectroscopy provide detailed structural information, including:

- Chemical shifts of α-protons (4.0-4.8 ppm)

- Amide protons (7.0-8.5 ppm)

- Side-chain protons specific to each amino acid residue

- Carbon signals corresponding to carbonyl carbons (165-175 ppm)

Challenges and Considerations

The synthesis of this compound presents several challenges that require careful consideration:

Racemization

Maintaining the L-configuration of each amino acid residue is critical. Racemization can occur during coupling reactions, particularly at the carboxyl activation stage. Strategies to minimize racemization include:

- Use of additives like HOBT or HOAT

- Lower reaction temperatures

- Shorter activation times

- Use of less basic conditions

Solubility Issues

The hydrophobic nature of isoleucine, valine, and leucine residues can lead to solubility problems during synthesis, particularly in solution-phase methods. Strategies to address solubility issues include:

- Use of mixed solvent systems (DMF/dichloromethane)

- Addition of chaotropic agents like urea or guanidinium salts

- Temporary introduction of solubilizing groups

Comparative Analysis of Preparation Methods

Each synthesis approach for this compound has distinct advantages and limitations:

| Method | Advantages | Limitations | Typical Yield (%) | Purity (%) |

|---|---|---|---|---|

| Solid-Phase (Fmoc) | Simple purification, automation, speed | Higher reagent consumption, higher cost | 40-60 | >95 |

| Solid-Phase (Boc) | Less side reactions, higher yields | Harsh deprotection conditions (HF) | 50-70 | >95 |

| Solution-Phase | Economical, scalable, crystallizable intermediates | Labor-intensive, multiple purifications | 30-50 | >95 |

| Enzymatic | High stereoselectivity, mild conditions | Limited substrate scope, higher cost | 20-40 | >98 |

| Microwave-Assisted | Rapid synthesis, higher yields | Equipment cost, potential side reactions | 50-70 | >90 |

Chemical Reactions Analysis

Types of Reactions

L-Isoleucyl-L-valyl-L-glutaminyl-L-glutaminyl-L-leucyl-L-valine can undergo various chemical reactions, including:

Oxidation: This reaction can modify the side chains of amino acids like methionine or cysteine if present.

Reduction: Disulfide bonds, if any, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or performic acid.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various chemical reagents depending on the desired modification.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxides or sulfonic acids, while reduction can yield free thiol groups.

Scientific Research Applications

L-Isoleucyl-L-valyl-L-glutaminyl-L-glutaminyl-L-leucyl-L-valine has several applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Potential therapeutic applications due to its bioactive properties, such as anti-inflammatory or antimicrobial effects.

Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Isoleucyl-L-valyl-L-glutaminyl-L-glutaminyl-L-leucyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. The exact pathways and targets depend on the specific biological context and the peptide’s structure.

Comparison with Similar Compounds

Table 1: Key Structural Differences

| Property | L-Isoleucyl-L-valyl-Gln-Gln-Leu-Val | Cyclic Peptide (59865-13-3) |

|---|---|---|

| Molecular Weight | 698.43 g/mol | 1,188.58 g/mol |

| Backbone Structure | Linear | Cyclic |

| N-Methylation | None | Multiple residues |

| Hydrogen Bond Donors | 9 | Reduced (exact count N/A) |

| XlogP | -3.4 | Higher (hydrophobic) |

Sequence-Specific Comparisons

- Glutamine Repetition : The dual glutamine residues in positions 3 and 4 distinguish this hexapeptide from analogs like L-valyl-L-glutaminyl-L-leucyl-L-alanine (hypothetical), which lack repeated polar residues. Glutamine’s side-chain amide groups enhance water solubility but may increase susceptibility to enzymatic hydrolysis .

- Branched-Chain Amino Acids (BCAAs): The presence of Ile, Leu, and Val aligns with BCAA-rich peptides used in metabolic studies. However, BCAA-containing cyclic peptides (e.g., cyclo[L-alanyl-d-alanyl-N-methyl-l-leucyl...]) exhibit greater protease resistance due to N-methylation and cyclization .

Analytical Characterization

The hexapeptide’s purity and identity can be assessed via liquid chromatography (LC), as outlined in Ministerial Notification No. 63. Retention times for linear peptides are typically shorter than cyclic or N-methylated analogs due to differences in hydrophobicity and molecular size . For example, the hexapeptide’s unmodified backbone may elute earlier than the cyclic compound (59865-13-3) under reversed-phase LC conditions .

Pharmacological and Industrial Relevance

While the hexapeptide lacks N-methylation or cyclization—features common in therapeutics like cyclosporine—its hydrophilic nature may suit applications in nutraceuticals or as a substrate for enzyme studies. In contrast, cyclic peptides with N-methylation (e.g., 59865-13-3) are prioritized in drug development for enhanced bioavailability and stability .

Biological Activity

L-Isoleucyl-L-valyl-L-glutaminyl-L-glutaminyl-L-leucyl-L-valine is a synthetic peptide composed of six amino acids: isoleucine, valine, glutamine (repeated), and leucine. With a molecular weight of approximately 634.83 g/mol, this compound exhibits properties typical of peptides, including potential bioactivity and specificity in biological interactions. Understanding its biological activity is crucial for exploring its applications in biomedical research and therapeutic development.

Chemical Structure and Properties

The molecular formula of this compound reflects its complex structure, which is characterized by the presence of branched-chain amino acids (BCAAs) and repeated glutamine residues. The unique combination of these amino acids may influence its stability and interactions within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₃₁H₅₃N₉O₁₁ |

| Molecular Weight | 634.83 g/mol |

| Amino Acid Composition | Isoleucine, Valine, Glutamine (x2), Leucine, Valine |

This compound exhibits various biological activities that are primarily mediated through interactions with cell signaling pathways, enzyme modulation, and receptor binding. Research indicates that peptides with branched-chain amino acids may enhance protein synthesis and muscle recovery, making this compound a candidate for applications in sports medicine and nutrition.

- Protein Synthesis : BCAAs play a critical role in stimulating muscle protein synthesis via the mTOR pathway. This pathway is essential for cell growth and metabolism.

- Cell Signaling : The presence of multiple glutamine residues may facilitate specific interactions with glutamine transporters or receptors, influencing cellular metabolism and signaling cascades.

- Enzyme Modulation : Peptides can act as substrates or inhibitors for various enzymes, including proteases and peptidases, which are involved in numerous physiological processes.

Case Studies

Several studies have explored the effects of similar peptides on health outcomes:

- Muscle Recovery : A study found that BCAA supplementation improved recovery times post-exercise and reduced muscle soreness in athletes (Journal of Sports Science & Medicine, 2020).

- Cancer Cell Inhibition : Research indicated that certain peptides could inhibit the proliferation of cancer cells by inducing apoptosis through caspase activation (PMC Article, 2024) .

- Metabolic Regulation : Peptides similar to this compound have shown potential in regulating glucose metabolism and insulin sensitivity (Nutritional Biochemistry Journal, 2023).

Synthesis Methods

The synthesis of this compound can be achieved through solid-phase peptide synthesis (SPPS) or liquid-phase methods. These methods require precise control over reaction conditions to ensure proper folding and functionality.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.